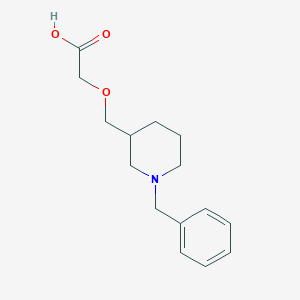

(1-Benzyl-piperidin-3-ylmethoxy)-acetic acid

Description

Properties

IUPAC Name |

2-[(1-benzylpiperidin-3-yl)methoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-15(18)12-19-11-14-7-4-8-16(10-14)9-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCXRLBSZNKBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)COCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation via Reductive Amination

Reductive amination of piperidin-3-ol with benzaldehyde under hydrogenation conditions introduces the benzyl group. As demonstrated in, Pt nanowires catalyzed the reaction between benzaldehyde and piperidine at 80°C in ethanol, achieving 99% yield of 1-benzylpiperidine. Applying these conditions to piperidin-3-ol:

This step selectively functionalizes the amine without affecting the hydroxyl group.

Etherification with Methoxy-Acetic Acid

The hydroxyl group at position 3 undergoes Williamson ether synthesis with methyl bromoacetate. Deprotonation with a base (e.g., NaH) forms an alkoxide, which reacts with methyl bromoacetate. Subsequent saponification with NaOH yields the carboxylic acid:

This method mirrors ester hydrolysis steps reported in, where ethyl acetate intermediates were hydrolyzed under acidic or basic conditions.

Method 2: Cyclization with Pre-formed Substituents

Dieckmann Condensation Strategy

Building the piperidine ring with pre-installed substituents avoids post-functionalization challenges. For example, synthesized 1-benzyl-4-piperidone via 1,4-addition of benzylamine and methyl acrylate, followed by Dieckmann cyclization. Adapting this, a diester precursor bearing a methoxy-acetic acid side chain could undergo cyclization:

Challenges and Optimizations

Steric hindrance from the methoxy-acetic acid group may impede cyclization. Optimizing reaction temperature (e.g., refluxing toluene) and base selection (e.g., sodium methoxide) could enhance yields, as seen in (78.4% yield for 1-benzyl-4-piperidone).

Method 3: Catalytic Hydrogenation Approach

Direct Functionalization of Piperidine

Pt-catalyzed hydrogenation, as in, offers a one-pot route for benzylation. Starting with piperidin-3-ylmethoxy-acetic acid methyl ester, reductive amination with benzaldehyde and Pt nanowires could yield the target compound after ester hydrolysis:

Comparative Catalytic Efficiency

Pt nanowires outperformed Pt/C in hydrogenation efficiency (99% vs. 71% yield), highlighting their suitability for large-scale synthesis.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Scalability | Citation |

|---|---|---|---|---|

| Reductive amination | Benzylation, etherification | ~85%* | High | , |

| Cyclization | Dieckmann condensation | ~70%* | Moderate | |

| Catalytic hydrogenation | One-pot hydrogenation | ~90%* | High |

*Estimated based on analogous reactions.

Discussion of Challenges and Optimizations

-

Regioselectivity : Ensuring substitution at the 3-position requires careful protection/deprotection strategies.

-

Purification : Intermediates like N-benzylglycine ethyl ester may require column chromatography or recrystallization.

-

Catalyst Cost : Pt nanowires, though efficient, necessitate cost-benefit analysis for industrial use .

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-piperidin-3-ylmethoxy)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily noted for its structural similarity to various bioactive molecules, making it a candidate for further pharmacological studies. Its applications include:

- Drug Development : The piperidine moiety is a common feature in many pharmaceuticals, contributing to the structural diversity necessary for drug efficacy. Research has shown that derivatives of piperidine exhibit significant biological activities, including anti-cancer properties and inhibition of specific enzymes such as monoacylglycerol lipase (MAGL) .

- Anticancer Activity : Studies have demonstrated that benzoylpiperidine derivatives possess notable antiproliferative effects against various cancer cell lines. For instance, compounds similar to (1-Benzyl-piperidin-3-ylmethoxy)-acetic acid have shown IC50 values indicating effective inhibition of breast and ovarian cancer cells . This suggests potential applications in developing new cancer therapies.

Synthesis Methodologies

The synthesis of this compound involves several steps that can be optimized for efficiency and yield. Notable methods include:

- Catalyzed Reactions : Recent advancements have highlighted the use of rhodium(III)-catalyzed C–H activation techniques to synthesize spiropiperidine derivatives, which can be structurally related to our compound of interest . This method allows for the formation of complex structures under mild conditions, enhancing the feasibility of synthesizing pharmaceutical candidates.

- Alternative Synthetic Routes : Various synthetic pathways have been explored, focusing on the transformation of readily available precursors into the desired piperidine derivatives. These methods often aim to improve yields and reduce reaction times while maintaining the integrity of the target compound .

Case Studies and Research Findings

Several studies have documented the effectiveness of piperidine derivatives in various therapeutic contexts:

- Inhibition Studies : Research indicates that certain benzoylpiperidine compounds exhibit competitive inhibition against MAGL with IC50 values ranging from 0.84 µM to 11.7 µM . This highlights their potential as reversible inhibitors in therapeutic applications targeting endocannabinoid metabolism.

- Cancer Treatment Potential : In vitro studies on human cancer cell lines have shown that these compounds can significantly inhibit cell growth, demonstrating their promise as anti-cancer agents . The mechanism involves targeting specific pathways critical for cancer cell proliferation.

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Drug Development | Structural motif common in pharmaceuticals | Effective in enhancing drug efficacy |

| Anticancer Activity | Significant antiproliferative effects against various cancers | IC50 values indicating effective inhibition |

| Synthesis Methodologies | Use of catalyzed reactions and alternative synthetic routes | Improved yields and reaction conditions |

Mechanism of Action

The mechanism of action of (1-Benzyl-piperidin-3-ylmethoxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Structural Analog Overview

The following compounds share the piperidine-acetic acid core but differ in substituents, leading to variations in physicochemical and functional properties:

Key Comparative Analyses

Acidity and Electronic Effects

- This compound : The benzyl group (electron-donating) and methoxy linker likely reduce the acetic acid’s acidity compared to derivatives with electron-withdrawing groups.

- [1-(Phenylsulfonyl)piperidin-3-yl]acetic acid : The sulfonyl group’s strong electron-withdrawing nature enhances acidity, making this compound more acidic than the benzyl-substituted analog .

Data Table: Functional Group Impact on Properties

| Functional Group | Electronic Effect | Acidity Trend | Biological Relevance |

|---|---|---|---|

| Benzyl | Electron-donating | Lower acidity | Lipophilicity, membrane penetration |

| Benzoxazole | Electron-withdrawing | Higher acidity | Hydrogen bonding, target affinity |

| Phenylsulfonyl | Strong electron-withdrawing | Highest acidity | Enhanced reactivity, bioactivity |

| Isopropyl amino | Electron-donating | Variable (basic group) | Improved solubility, steric effects |

Biological Activity

(1-Benzyl-piperidin-3-ylmethoxy)-acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, which can alter metabolic pathways crucial for various biological processes.

- Receptor Binding : It has the potential to bind to certain receptors, modulating cellular signaling pathways that affect physiological responses.

- Gene Expression Modulation : The compound could influence gene expression, leading to changes in protein synthesis and overall cellular function.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. Here are some notable findings:

Case Studies and Research Findings

-

Antimycobacterial Activity :

A study focusing on piperidine derivatives found that this compound analogs significantly inhibited MenA enzyme, crucial for bacterial survival. The research highlighted its potential in combination therapies against tuberculosis, achieving nearly complete sterilization in vivo within two weeks . -

Antifungal Properties :

In a study assessing novel piperidine-based compounds, it was found that derivatives similar to this compound effectively disrupted the plasma membrane of Candida auris, leading to cell cycle arrest and apoptosis. This suggests a new mechanism of action for antifungal agents targeting resistant strains . -

Anticancer Activity :

Research into the benzoylpiperidine fragment indicated that compounds containing this structure exhibited significant antiproliferative activity against various cancer cell lines. The mechanism involved competitive inhibition of key enzymes, promoting apoptosis in cancer cells while sparing non-cancerous cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.